molecular formula C19H17N5O B2643092 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-30-1

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2643092
CAS No.: 863019-30-1
M. Wt: 331.379
InChI Key: FLBSUNNXNXZCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the class of triazolopyrimidinones, which are recognized as bioisosteres of purines and are of significant interest in medicinal chemistry and drug discovery research . Compounds based on the triazolopyrimidinone scaffold, such as this one, have been investigated for their potential to modulate key biological pathways. Specifically, related derivatives have been identified as potent dual inhibitors of the chemokine receptors CCR2 and CCR5, which are prominent targets in inflammatory diseases . These inhibitors are noted for their insurmountable mechanism of action, which could lead to prolonged efficacy in pathological models . Furthermore, structurally similar triazolopyrimidine derivatives have been explored as inhibitors of phosphodiesterase 2 (PDE2) for potential applications in central nervous system disorders, including cognitive impairment and anxiety . The molecular structure features a planar triazolopyrimidine ring system, a characteristic that can influence its intercalation with biological targets . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-7-9-16(10-8-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBSUNNXNXZCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The 2-methylbenzyl and p-tolyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The antiviral activity of triazolopyrimidinones is highly dependent on substituents at positions 3 and 6:

  • MADTP-314 : Features a 3-(3′-acetylphenyl) group at position 3 and a methyl group at position 4. This compound demonstrated EC₅₀ values of ~0.5 µM against CHIKV, with a selectivity index (SI) >100 . The meta-acetylphenyl group at position 3 is critical for binding to nsP1 .
  • Compound 2 () : Substituted with an ethyl group at position 5 and a meta-aryl group at position 3, it showed enhanced potency (EC₅₀: 0.2 µM) compared to earlier analogs, underscoring the importance of position 5 modifications .
  • 6-(2-methylbenzyl)-3-(p-tolyl)-...: The para-tolyl group at position 3 deviates from the optimal meta-substitution pattern observed in MADTP-314 and Compound 2.
  • 3-(2-Hydroxyphenyl) analog () : A hydroxyphenyl substituent at position 3 resulted in lower activity (EC₅₀ >10 µM), indicating electron-withdrawing or bulky groups at this position diminish potency .

Antiviral Activity and Selectivity

Compound Position 3 Substituent Position 6 Substituent EC₅₀ (CHIKV) Selectivity Index (SI)
MADTP-314 3′-acetylphenyl Methyl (position 5) 0.5 µM >100
Compound 2 () Meta-aryl Ethyl (position 5) 0.2 µM ~600
6-(2-methylbenzyl)-3-(p-tolyl)-... p-tolyl 2-methylbenzyl Inferred: ~1–2 µM Inferred: >50
3-(2-Hydroxyphenyl) analog 2-hydroxyphenyl Methyl >10 µM <10

Note: Data for 6-(2-methylbenzyl)-3-(p-tolyl)-...

The para-tolyl group in the target compound likely reduces nsP1 binding efficiency compared to meta-substituted analogs like MADTP-314. However, its 2-methylbenzyl group at position 6—a feature absent in other analogs—may enhance membrane permeability or metabolic stability, partially offsetting the lower potency . Selectivity indices for this class generally exceed 50, with minimal activity against related Togaviridae viruses (e.g., Sindbis virus), highlighting nsP1-specific targeting .

Mechanism of Action and Resistance Profiles

All 3-aryl-triazolopyrimidinones inhibit CHIKV by disrupting nsP1’s enzymatic functions. Resistance mutations in nsP1, such as P34S and T246A, have been reported for MADTP-series compounds, suggesting a shared binding site . The target compound is expected to exhibit similar resistance mechanisms due to structural homology.

Biological Activity

The compound 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5OC_{20}H_{19}N_5O, and it features a triazolo-pyrimidine core with various substituents that influence its biological activity. The presence of both methylbenzyl and p-tolyl groups contributes to its lipophilicity and ability to interact with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with similar structural features showed IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
This compoundHeLaTBD
3dHeLa38
3dA54943
CA-4A5490.18

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. For example, compound 3d was noted to inhibit tubulin polymerization with an IC50 of 0.45 µM , significantly affecting cell cycle progression by blocking cells in the G2/M phase and inducing apoptosis through the intrinsic pathway .

Apoptosis Induction

The induction of apoptosis is a critical aspect of the biological activity of these compounds. Evidence from in vitro studies indicates that they can activate caspase pathways leading to programmed cell death. This was further validated by mitochondrial depolarization assays that confirmed the intrinsic apoptotic pathway's involvement .

Structure-Activity Relationship (SAR)

The structural modifications on the triazolopyrimidine scaffold play a vital role in determining the biological activity. The presence of specific substituents at certain positions has been shown to enhance potency:

  • p-Toluidino moiety : Enhances binding affinity to tubulin.
  • Trimethoxyphenyl ring : Contributes significantly to antiproliferative activity.

Table 2: Structure-Activity Relationships

SubstituentPositionEffect on Activity
p-Toluidino2Increased potency
Trimethoxyphenyl7Enhanced antiproliferation

Case Studies

  • In Vivo Efficacy : In vivo studies using zebrafish models demonstrated that compound 3d effectively reduced tumor mass in xenograft models without exhibiting toxicity to the host organism .
  • Comparative Studies : When compared to established agents like CA-4, certain derivatives showed superior antiproliferative effects against specific cancer cell lines, highlighting their potential as therapeutic agents .

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Toxicity Screening : Perform Ames test (mutagenicity) and zebrafish embryo toxicity assays prior to in vivo work .
  • Lab Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritant properties of triazolo-pyrimidines .

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